CAS number 2461-46-3 physicochemical data
CAS number 2461-46-3 physicochemical data
An In-depth Technical Guide to the Physicochemical Properties of 4,4'-bis(2,3-epoxypropoxy)biphenyl (CAS Number: 2461-46-3)
This guide provides a comprehensive overview of the physicochemical data, experimental protocols, and relevant workflows for 4,4'-bis(2,3-epoxypropoxy)biphenyl, a key component in advanced materials science and a compound of interest in drug development.
Physicochemical Data
The physicochemical properties of 4,4'-bis(2,3-epoxypropoxy)biphenyl are summarized in the tables below for easy reference and comparison.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 2461-46-3 | [1][2] |
| Molecular Formula | C₁₈H₁₈O₄ | [1][2] |
| Molecular Weight | 298.33 g/mol | [3][1] |
| Appearance | Colorless to pale yellow solid | [4] |
| Melting Point | 156 °C | [2] |
| Boiling Point | 473.6 °C at 760 mmHg | [2] |
| Density | 1.226 g/cm³ | [2] |
| Flash Point | 171.5 °C | [2] |
Table 2: Solubility and Partitioning
| Property | Value | Source(s) |
| Water Solubility | Sparingly soluble | [4] |
| LogP | 2.9 | [3] |
| pKa | Not applicable |
Experimental Protocols
Detailed methodologies for the characterization of 4,4'-bis(2,3-epoxypropoxy)biphenyl are provided below. These protocols are based on standard techniques for the analysis of epoxy resins.
Thermal Analysis: Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and curing characteristics of the epoxy resin system.
Methodology:
-
A sample of 4,4'-bis(2,3-epoxypropoxy)biphenyl (5-10 mg) is accurately weighed into an aluminum DSC pan.
-
If studying a cured system, the sample is prepared by mixing with a stoichiometric amount of a curing agent (e.g., an amine) and curing under specified conditions.
-
The pan is hermetically sealed.
-
The sample is placed in the DSC instrument, with an empty sealed pan as a reference.
-
The sample is subjected to a controlled temperature program under a nitrogen atmosphere (e.g., 50 mL/min). A typical program involves heating from room temperature to a temperature above the expected glass transition or curing temperature at a constant rate (e.g., 10 °C/min).[5]
-
The heat flow to the sample is measured as a function of temperature. The glass transition is observed as a step change in the baseline, while curing reactions are observed as exothermic peaks.[6]
Thermal Analysis: Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and decomposition profile of the compound.
Methodology:
-
A small sample (5-10 mg) of the cured or uncured material is placed in a TGA crucible.
-
The crucible is placed on a sensitive microbalance within the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 or 20 °C/min) over a wide temperature range (e.g., from room temperature to 800 °C) under a controlled atmosphere (e.g., nitrogen or air at a flow rate of 50 mL/min).[5][7]
-
The weight of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve provides information on the onset of decomposition, the rate of weight loss, and the amount of residual char at high temperatures.[7]
Spectroscopic Analysis: Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule and to monitor the curing process.
Methodology:
-
A small amount of the sample is prepared for analysis. For a solid, this can be done by grinding it with potassium bromide (KBr) and pressing it into a pellet, or by using an attenuated total reflectance (ATR) accessory.
-
The sample is placed in the FTIR spectrometer.
-
An infrared spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).[8]
-
The disappearance of the characteristic epoxide peak (around 915 cm⁻¹) and the appearance of hydroxyl groups can be used to monitor the progress of the curing reaction.[9][10]
Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure of the molecule.
Methodology:
-
A small amount of the sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃).
-
The solution is placed in an NMR tube.
-
¹H and ¹³C NMR spectra are acquired using a high-field NMR spectrometer.[11]
-
The chemical shifts, integration of peaks, and coupling patterns provide detailed information about the arrangement of atoms within the molecule.[12][13]
Mandatory Visualizations
Synthesis Workflow
The industrial synthesis of 4,4'-bis(2,3-epoxypropoxy)biphenyl typically involves the reaction of 4,4'-biphenol with an excess of epichlorohydrin in the presence of a base.
Caption: Synthesis of 4,4'-bis(2,3-epoxypropoxy)biphenyl.
Experimental Workflow for Physicochemical Characterization
A general workflow for the comprehensive characterization of 4,4'-bis(2,3-epoxypropoxy)biphenyl is outlined below.
Caption: Physicochemical characterization workflow.
Crosslinking Mechanism
4,4'-bis(2,3-epoxypropoxy)biphenyl acts as a crosslinker, reacting with curing agents to form a rigid polymer network.
Caption: Epoxy resin crosslinking mechanism.
References
- 1. 4,4'-Bis(2,3-epoxypropoxy)biphenyl | 2461-46-3 | Benchchem [benchchem.com]
- 2. 4,4'-bis(2,3-epoxypropoxy)biphenyl | 2461-46-3 [chemicalbook.com]
- 3. 4,4'-Bis(2,3-epoxypropoxy)biphenyl | C18H18O4 | CID 102824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. musechem.com [musechem.com]
- 5. mdpi.com [mdpi.com]
- 6. engineering.unt.edu [engineering.unt.edu]
- 7. mdpi.com [mdpi.com]
- 8. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. journal.uctm.edu [journal.uctm.edu]
- 11. Nature-Derived Epoxy Resin Monomers with Reduced Sensitizing Capacity—Isosorbide-Based Bis-Epoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
